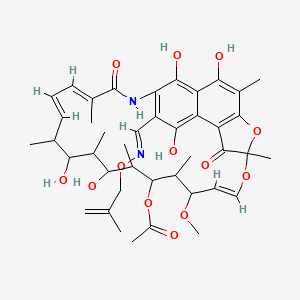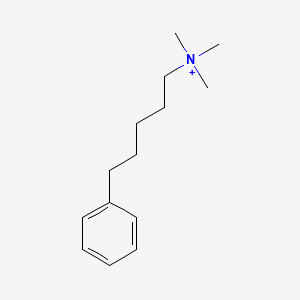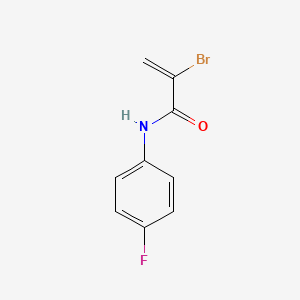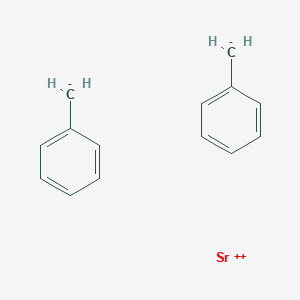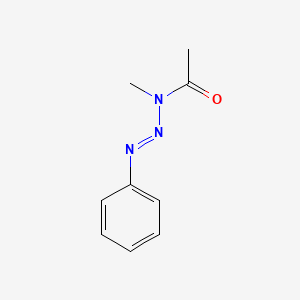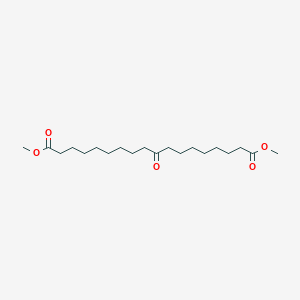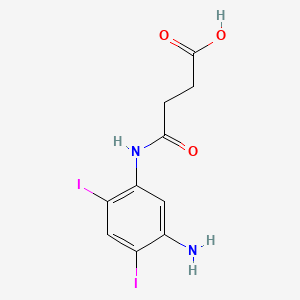![molecular formula C14H24N4S6Sn B14673559 Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane CAS No. 35924-28-8](/img/structure/B14673559.png)
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of tin (Sn) atoms bonded to organic groups, specifically the 3-methylsulfanyl-1,2,4-thiadiazole moiety.
准备方法
The synthesis of dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane typically involves the reaction of dibutyltin dichloride with 3-methylsulfanyl-1,2,4-thiadiazole-5-thiol. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
化学反应分析
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole moiety to its corresponding thiol or sulfide derivatives.
科学研究应用
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用机制
The mechanism of action of dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to cellular disruption. In antimicrobial applications, it disrupts the cell membrane integrity of microbes, leading to cell death. In anticancer research, it interferes with DNA replication and repair processes, inhibiting cancer cell proliferation .
相似化合物的比较
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane can be compared with other organotin compounds such as:
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.
Dibutyltin diacetate: Employed in the synthesis of various organic compounds.
属性
CAS 编号 |
35924-28-8 |
|---|---|
分子式 |
C14H24N4S6Sn |
分子量 |
559.5 g/mol |
IUPAC 名称 |
dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C4H9.2C3H4N2S3.Sn/c2*1-3-4-2;2*1-7-2-4-3(6)8-5-2;/h2*1,3-4H2,2H3;2*1H3,(H,4,5,6);/q;;;;+2/p-2 |
InChI 键 |
CVVAGRHGPBUXGI-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(SC1=NC(=NS1)SC)SC2=NC(=NS2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


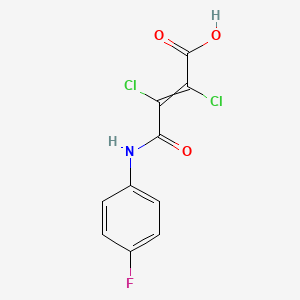
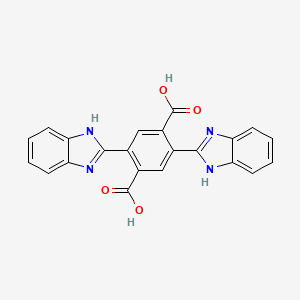
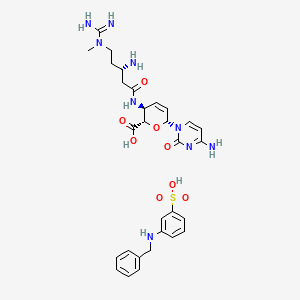
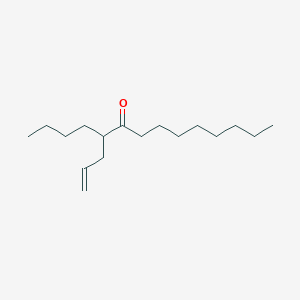
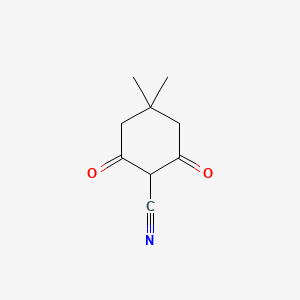
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
